Lipophilicity Modulation: XLogP3-AA Comparison of 4-Bromo vs. 4-Chloro Analog
The target compound exhibits a calculated XLogP3-AA of 3.0, representing a +0.1 log unit increase relative to its 4-chloro analog [1]. This difference, while modest, can translate to a measurable shift in LogD and membrane permeability in lead optimization campaigns. In the context of CNS drug discovery, such small increments in lipophilicity can influence blood-brain barrier penetration potential [2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.0 (XLogP3-AA) |
| Comparator Or Baseline | 4-Chloro-1-isobutyl-3,5-dimethyl-1H-pyrazole (CID 52142189): 2.9 |
| Quantified Difference | Δ = +0.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported by PubChem (2024.11.20 release) |
Why This Matters
Procurement of the bromo analog enables exploration of a slightly higher lipophilicity regime compared to the chloro analog, which may be critical for optimizing target engagement or ADME properties in a specific chemical series.
- [1] PubChem. (2025). XLogP3-AA computed property for CID 25219562 (4-Bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole) and CID 52142189 (4-Chloro-1-isobutyl-3,5-dimethyl-1H-pyrazole). National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (General principle of lipophilicity impact on CNS penetration). View Source
